Dihydroagathic acid

Description

Overview of Diterpenoid Chemistry and Labdane (B1241275) Acid Classification

Dihydroagathic acid belongs to the vast and structurally diverse class of natural products known as diterpenoids. These compounds are biosynthesized from four isoprene (B109036) units, resulting in a molecule with a 20-carbon skeleton. Within the diterpenoid classification, this compound is categorized as a labdane-type diterpene. The foundational structure of labdane diterpenes is a bicyclic decalin ring system.

Labdane acids, a subgroup of labdane diterpenes, are characterized by the presence of at least one carboxylic acid functional group. This compound is specifically a dicarboxylic acid, featuring two such groups, which contributes to its chemical properties and potential biological activities. Its systematic name is labda-8(17)-ene-15,19-dioic acid. rsc.org The presence and position of the double bond and the carboxylic acid groups are key features that define its chemical identity within the labdane family.

Historical Context of this compound Research

This compound has been identified as a constituent of several plant species, including Eastern White Pine (Pinus strobus) and Mediterranean Cypress (Cupressus sempervirens). rsc.org Research focusing on the chemical composition of these plants has led to the isolation and characterization of this and other related diterpenoids. The elucidation of its structure was made possible through the application of spectroscopic techniques, which have become increasingly sophisticated over time.

Significance of this compound within Natural Products Research Paradigms

Natural products have historically been a vital source of lead compounds for drug discovery and have provided a rich field for fundamental chemical research. hmdb.ca this compound, as a member of the labdane diterpenoid class, is significant within this paradigm for several reasons. The labdane skeleton is a common motif in a variety of natural products that have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects. niscpr.res.inresearchgate.net

The study of this compound and its relatives contributes to our understanding of the chemical diversity of the plant kingdom and the biosynthetic pathways that produce these complex molecules. Research into the synthesis and modification of labdane diterpenes like this compound can lead to the development of new derivatives with potentially enhanced or novel biological properties. rsc.orgacs.org Furthermore, the presence of this compound in specific plant species can have chemotaxonomic significance, helping to classify and differentiate between plant varieties based on their chemical profiles.

Detailed Research Findings

While specific, in-depth research exclusively focused on the biological activities of this compound is limited in readily available literature, studies on closely related labdane diterpenoids and extracts from plants containing this compound provide insights into its potential properties.

For instance, a related labdane dialdehyde, (E)-labda-8(17),12-diene-15,16-dial, which is the major component of Curcuma amada rhizomes, has reported antifungal activity against several Candida species, as well as mosquitocidal and cytotoxic activities. niscpr.res.in Other labdane diterpenes have shown a range of biological effects, including antibacterial and anti-inflammatory properties. researchgate.netnih.gov These findings suggest that this compound may possess similar activities, warranting further investigation.

Below are interactive data tables summarizing the known information about this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H32O4 | rsc.org |

| Molecular Weight | 336.47 g/mol | rsc.org |

| Synonyms | labda-8(17)-ene-15,19-dioic acid, Mercusic acid | rsc.org |

| Species | Common Name | Family | Source |

|---|---|---|---|

| Pinus strobus | Eastern White Pine | Pinaceae | rsc.org |

| Cupressus sempervirens | Mediterranean Cypress | Cupressaceae | rsc.org |

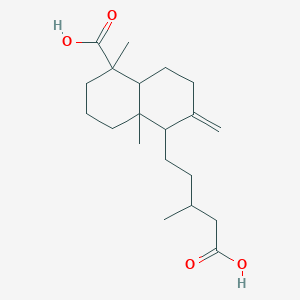

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

5-(4-carboxy-3-methylbutyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24) |

InChI Key |

HPQKNJHVWUWAOR-UHFFFAOYSA-N |

SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Synonyms |

dihydroagathic acid labda-8(17)-ene-15,19-dioic acid |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing of Dihydroagathic Acid

Distribution in Coniferous Species

Conifers represent a significant source of dihydroagathic acid, with its presence confirmed across multiple genera and species.

Occurrence in Pinus Species

This compound has also been reported as a component of Pinus elliottii (slash pine) needle resin acids and oleoresins usda.govupc.eduresearchgate.net. Furthermore, it is found in the xylem oleoresin and rosin (B192284) of Pinus merkusii (merkus pine), where it is also referred to as mercusic acid usda.govdoria.firesearchgate.netgoogle.comgoogle.com. Studies have indicated that rosin derived from P. merkusii can contain considerable amounts of mercusic acid google.comgoogle.com. This compound has also been reported in Pinus strobus (Eastern white pine) nih.gov and in several Asian pines belonging to the section Pinea researchgate.net.

Presence in Juniperus Species

The Juniperus genus, commonly known as junipers, also harbors this compound. It has been identified in the leaves and needles of Juniperus communis (common juniper) upc.edunih.govresearchgate.net. This compound is also known as junicedric acid, a compound identified in Juniperus oxycedrus usda.gov.

Identification in Cupressus Species

Species within the Cupressus genus, or cypress family, have also been found to contain this compound. It has been reported in Cupressus sempervirens (Mediterranean cypress) nih.gov. Although not directly identified in all mentioned species, its presence in related genera and its role as a metabolite of compounds found in Cupressus macrocarpa (macrocarpa cypress) suggest its relevance within this botanical group researchgate.net.

Isolation from Other Conifer Genera

Beyond the Pinus and Juniperus genera, this compound has been isolated from other conifer genera. It has been reported in Platycladus orientalis (Oriental arborvitae) nih.gov and mentioned in relation to the resins of Cryptomeria japonica (Japanese cedar) mdpi.com.

Identification in Other Plant Taxa

While conifers are primary sources, this compound has also been identified in at least one non-coniferous plant taxon. It has been found in extracts of the whole plant of Pandanus odoratissimus (fragrant screwpine) researchgate.netnih.gov.

This compound in Natural Resins and Oleoresins

This compound is a recognized component of several natural resins and oleoresins. It is listed as one of the known effective ingredients in Sandarac resin, a natural gum obtained from the sap of the Tetraclinis articulata tree nih.govresearchgate.netresearchgate.net. However, studies indicate that the presence and concentration of this compound in sandarac resin can vary between samples, with some analyses reporting it only in trace amounts or not at all nih.gov. This compound is also a constituent of xylem oleoresins from species such as Pinus merkusii and Pinus ponderosa usda.govdoria.firesearchgate.net.

This compound in Plant Sources

| Plant Species / Resin Name | Plant Part(s) Mentioned | Associated Notes | Citation(s) |

| Pinus ponderosa | Needles, Oleoresin, Bark | Metabolite of isocupressic acid; also known as mercusic acid | usda.govusda.govveteriankey.comusu.eduscience.govscience.govscience.govresource.org |

| Pinus elliottii | Needles, Oleoresin | usda.govupc.eduresearchgate.net | |

| Pinus merkusii | Xylem Oleoresin, Rosin | Also known as mercusic acid; rosin can contain considerable amounts | usda.govdoria.firesearchgate.netgoogle.comgoogle.com |

| Pinus strobus | Not specified | Reported in P. strobus | nih.gov |

| Juniperus communis | Leaves, Needles | upc.edunih.govresearchgate.net | |

| Juniperus oxycedrus | Not specified | Known as junicedric acid | usda.gov |

| Cupressus sempervirens | Not specified | nih.gov | |

| Cupressus macrocarpa | Not specified | Associated with abortifacient effects via related compounds | researchgate.net |

| Platycladus orientalis | Not specified | nih.gov | |

| Cryptomeria japonica | Resins | mdpi.com | |

| Pandanus odoratissimus | Whole plant | researchgate.netnih.gov | |

| Sandarac Resin | Resin | Known effective ingredient; presence and concentration can vary | nih.govresearchgate.netresearchgate.net |

Biosynthesis and Metabolic Transformations of Dihydroagathic Acid Precursors

Biotransformation Pathways of Isocupressic Acid Leading to Dihydroagathic Acid

The conversion of ICA into DHAA involves a sequence of enzymatic reactions, with the rumen microbiome playing a crucial initial role.

In vitro studies utilizing cow rumen preparations have demonstrated that isocupressic acid (ICA) is significantly transformed into agathic acid (AA) and this compound (DHAA) under anaerobic conditions nih.govnih.govacs.orgacs.orgacs.orgacs.org. Research suggests a proposed metabolic pathway where ICA is first oxidized to agathic acid (AA), which is then reduced to (13R,S)-dihydroagathic acid (DHAA) within the rumen nih.govacs.orgacs.org. Other metabolites identified in rumen incubations include imbricatoloic acid (IMB) and structurally uncharacterized isomers nih.govacs.orgacs.org.

In vivo investigations have further supported these findings. Plasma samples collected from cattle that consumed ponderosa pine needles have consistently shown the presence of DHAA, while ICA and AA were either absent or present in negligible amounts nih.govacs.orgacs.org. Specifically, DHAA has been identified as the major metabolite in the bloodstream following the oral administration of ICA nih.govacs.org. This absorption of DHAA into the systemic circulation suggests it is a key circulating metabolite.

The efficiency and nature of these rumen transformations can be influenced by the animal's prior exposure to the plant material. Cattle that have been "conditioned" to pine needles exhibit different metabolic profiles compared to "naive" cattle. Conditioned animals tend to have lower concentrations of agathic acid (AA) but higher concentrations of this compound (DHAA) and tetrahydroagathic acid (THAA) in their serum, indicating an altered metabolic capacity researchgate.netresearchgate.net. This highlights the significant role of rumen microbial populations in the biotransformation of ICA and its subsequent metabolites researchgate.net.

Following absorption from the rumen, isocupressic acid (ICA) and its initial metabolites can also undergo further transformations in the liver. Hepatic preparations have shown that ICA can be oxidized to agathic acid (AA) nih.govacs.orgacs.orgnih.gov. While the rumen is a primary site for the reduction to DHAA, the liver contributes to the initial oxidation steps of ICA.

Enzyme Systems and Biochemical Mechanisms Involved in this compound Formation

The precise enzyme systems responsible for the complete biotransformation of ICA to DHAA are not fully elucidated. However, the observed conversions suggest the involvement of specific enzymatic activities. The oxidation of ICA to agathic acid (AA) is likely mediated by oxidoreductase enzymes, potentially including alcohol and aldehyde dehydrogenases, particularly in the liver acs.org. The subsequent conversion of AA to DHAA involves the reduction of a double bond, a process attributed to a reductase enzyme that appears to be nonspecific regarding the stereochemistry at the C-13 position acs.org.

Microbial Biotransformation Studies of Related Compounds (e.g., ent-dihydroagathic acid)

While specific studies detailing the microbial biotransformation of ent-dihydroagathic acid were not found in the reviewed literature, research has explored the microbial transformations of other related diterpenoid compounds. For instance, studies have investigated the microbial biotransformation of ent-kaurenoic acid and its hydroxylated derivatives using fungal strains like Gibberella fujikuroi nih.gov. Additionally, research has examined the microbial transformations of ent-hardwickiic acid, demonstrating its conversion into various hydroxylated metabolites by fungi such as Aspergillus brasiliensis and Cunninghamella elegans nih.gov. These studies on related diterpenes highlight the broad capacity of microorganisms to modify complex organic molecules through biotransformation processes.

Data Tables

Table 1: Metabolic Transformation of Isocupressic Acid (ICA) in Ruminants

| Precursor/Compound | Primary Site of Metabolism | Metabolites Identified | Key Transformations | Relevant Citations |

| Isocupressic Acid (ICA) | Rumen (microbial) | Agathic Acid (AA) | Oxidation | nih.govnih.govacs.orgacs.orgacs.orgacs.orgacs.org |

| Isocupressic Acid (ICA) | Rumen (microbial) | This compound (DHAA) | Reduction of C-13,C-14 double bond (following AA formation) | nih.govnih.govacs.orgacs.orgacs.orgacs.orgacs.org |

| Isocupressic Acid (ICA) | Rumen (microbial) | Imbricatoloic Acid (IMB) | Unspecified | nih.govacs.orgacs.org |

| Isocupressic Acid (ICA) | Liver | Agathic Acid (AA) | Oxidation | nih.govacs.orgacs.orgnih.gov |

| Agathic Acid (AA) | Rumen (microbial) | This compound (DHAA) | Reduction | nih.govacs.orgacs.org |

| Isocupressic Acid (ICA) | Bloodstream | This compound (DHAA) | Absorbed metabolite | nih.govacs.orgacs.org |

| Isocupressic Acid (ICA) | Bloodstream | Tetrahydroagathic Acid (THAA) | Absorbed metabolite | usu.eduarizona.edunih.govacs.orgacs.org |

| Isocupressic Acid (ICA) | Bloodstream | Metabolites in conditioned cattle (higher DHAA/THAA) | Altered metabolic capacity | researchgate.netresearchgate.net |

Table 2: Comparative Hepatic Metabolism of Isocupressic Acid (ICA) Across Animal Species

| Animal Species | Site of Metabolism | Primary Metabolite Identified | Relative Efficiency of ICA to AA Conversion | Relevant Citations |

| Cow | Liver | Agathic Acid (AA) | High | nih.govacs.org |

| Sheep | Liver | Agathic Acid (AA) | High | nih.govacs.org |

| Pig | Liver | Agathic Acid (AA) | High | nih.govacs.org |

| Goat | Liver | Agathic Acid (AA) | High | nih.govacs.org |

| Guinea Pig | Liver | Agathic Acid (AA) | Lower | nih.govacs.org |

| Rat | Liver | Agathic Acid (AA) | Lower | nih.govacs.org |

List of Compound Names:

this compound (DHAA)

Isocupressic acid (ICA)

Agathic acid (AA)

Tetrahydroagathic acid (THAA)

Imbricatoloic acid (IMB)

ent-dihydroagathic acid

ent-kaurenoic acid

ent-hardwickiic acid

Advanced Chemical Synthesis and Derivatization Strategies for Dihydroagathic Acid

Laboratory Preparation of Dihydroagathic Acid for Analytical Standards

The laboratory preparation of this compound is primarily achieved through chemical synthesis or isolation from natural sources, with the resulting pure compound serving as a vital analytical standard. One established synthetic route involves the selective hydrogenation of agathic acid. Specifically, the C13,14 allylic double bond of agathic acid can be hydrogenated using sodium metal in butanol, yielding a mixture of (13R,S)-dihydroagathic acid nih.gov. This method allows for the preparation of DHAA from a readily available precursor.

This compound is also recognized as a metabolite of isocupressic acid (IA) in the in vitro biotransformations by cow rumen preparations thegoodscentscompany.comnih.gov. While this describes a biological transformation, the isolation of DHAA from such preparations can also serve as a source for analytical standards.

For analytical purposes, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), DHAA is often derivatized to enhance its volatility, thermal stability, and detectability. For instance, in the analysis of sandarac resin, DHAA was identified after derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane) d-nb.inforesearchgate.net. Similarly, for LC/MS analysis, DHAA standards can be prepared by reacting the pure compound with Brady's reagent (2,4-dinitrophenylhydrazine) to form hydrazone derivatives nih.gov. These derivatization steps are critical for obtaining precise and reliable analytical data.

Stereoselective Synthesis Approaches for this compound Isomers

The synthesis of specific stereoisomers of this compound is an area of significant chemical interest. The hydrogenation of agathic acid, as mentioned previously, yields a mixture of (13R,S)-dihydroagathic acid, indicating that the reduction of the allylic double bond can produce both configurations at the C13 position nih.gov. Further studies on related labdane (B1241275) diterpenes, such as the synthesis of tetrahydroagathic acid from isocupressic acid, have demonstrated stereospecific reduction of double bonds, yielding specific isomers (e.g., the 8S isomer) nih.gov. This suggests that developing stereoselective synthetic routes for DHAA isomers, potentially through chiral catalysts or specific reaction conditions, remains an avenue for advanced chemical research.

The characterization of this compound in scientific literature often includes optical rotation data, such as [α]D values for both the free acid and its derivatives acs.org. This underscores the importance of stereochemistry in defining DHAA and its potential biological activities. The ability to isolate or synthesize specific isomers is crucial for structure-activity relationship studies and for understanding the precise molecular interactions of DHAA.

Preparation of Functionalized Derivatives of this compound for Research Applications

The preparation of functionalized derivatives of this compound is primarily driven by the need to improve its analytical characteristics or to modify its properties for specific research applications. As highlighted in Section 5.1, derivatization is a cornerstone for analytical methodologies.

Common Derivatization Strategies:

Silylation: The reaction of DHAA with silylating agents like BSTFA, often in the presence of TMCS, converts the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. This significantly increases volatility and thermal stability, making it amenable to GC-MS analysis d-nb.inforesearchgate.netacs.org. This is a standard procedure for analyzing carboxylic acids in complex mixtures.

Esterification: The formation of methyl esters, for example, by reacting DHAA with diazomethane (B1218177) or methanol (B129727) under acidic conditions, is another common derivatization technique for carboxylic acids. This modification can alter polarity and solubility, facilitating chromatographic separation and detection acs.orgchromforum.org.

Hydrazone Formation: Reaction with reagents like Brady's reagent yields hydrazone derivatives, which can improve detectability in LC-MS analyses nih.gov.

These derivatives are essential for research applications that require sensitive and accurate quantification of DHAA, such as in metabolomic studies, environmental analysis, or quality control of natural products. Beyond analytical applications, functionalization could potentially be explored to modulate the biological activity of DHAA, although such applications are not detailed in the provided search results. The inherent structure of DHAA, with its carboxylic acid group, offers a handle for various chemical modifications, including amide formation or further esterification, which could be explored for creating novel compounds with tailored properties.

Modern Analytical Methodologies for Dihydroagathic Acid Profiling

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation, identification, and quantification of dihydroagathic acid from complex mixtures. elkbiotech.com The choice of technique depends on the analyte's properties and the analytical goal, such as routine quantification or in-depth structural characterization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of thermally stable and volatile compounds like this compound, after appropriate derivatization. nih.govwalshmedicalmedia.com The coupling of a gas chromatograph with a mass spectrometer allows for the separation of individual components in a mixture followed by their identification based on their unique mass spectra. researchgate.net

For qualitative analysis, the mass spectrum of an analyte is compared with reference spectra in extensive databases, such as the NIST Mass Spectrometry Data Center. nih.govnih.gov The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov In the case of this compound, the NIST library contains a reference spectrum (NIST Number: 236296) characterized by a top peak at an m/z of 121. nih.gov

Quantitative analysis by GC-MS relies on the principle that the peak area or height is proportional to the amount of the analyte present. nih.gov By using an internal standard and creating a calibration curve with known concentrations of the analyte, precise quantification can be achieved. researchgate.net The high sensitivity and specificity of GC-MS, particularly with techniques like tandem mass spectrometry (GC-MS/MS), make it suitable for detecting trace levels of resin acids and their isomers in complex environmental or biological samples. nih.gov

The analysis of resin acids like this compound by GC typically requires derivatization to increase their volatility and thermal stability. ncsu.eduyoutube.com This is crucial as the carboxylic acid functional groups make the native compound prone to thermal degradation and poor chromatographic performance. youtube.comnih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 236296 | nih.gov |

| Total Peaks | 287 | nih.gov |

| Top Peak (m/z) | 121 | nih.gov |

| 2nd Highest Peak (m/z) | 81 | nih.gov |

| 3rd Highest Peak (m/z) | 41 | nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Isomer Separation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for analyzing non-volatile or thermally labile compounds like this compound without the need for derivatization. mybiosource.com This technique is particularly adept at separating isomers, which is critical for diterpenoids that often exist in multiple isomeric forms. nih.govmdpi.com

The separation of isomers, which have very similar chemical properties, can be challenging. sielc.com However, mixed-mode chromatography, which utilizes multiple interaction mechanisms such as reversed-phase and ion-exchange, can provide the necessary selectivity to resolve closely related isomers. sielc.com For instance, HPLC methods have been successfully developed for the separation of dihydroxybenzoic acid isomers and diastereomeric amides. nih.govsielc.com The separation of diastereomers of related compounds has been achieved using chiral stationary phases in HPLC. nih.gov

LC-MS provides both retention time data from the HPLC and mass-to-charge ratio data from the MS, allowing for confident identification. nih.gov High-resolution mass spectrometry coupled with HPLC can provide accurate mass measurements, enabling the determination of elemental formulas for the parent compound and its fragments. nih.gov Experimental LC-MS/MS data for this compound shows a precursor ion [M+H]+ at m/z 337.237 and a sodium adduct [M+Na]+ at m/z 359.219. nih.gov

Table 2: Experimental LC-MS/MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Precursor Type | [M+H]⁺ | nih.gov |

| Precursor m/z | 337.237 | nih.gov |

| Ionization Mode | Positive | nih.gov |

| MS Level | MS2 | nih.gov |

| Instrument | Q-TOF | nih.gov |

| Top 5 Peaks (m/z) | 291.233032, 149.132462, 107.085472, 121.101051, 301.218658 | nih.gov |

Ultrahigh-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for Chemical Fingerprinting

Ultrahigh-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers unparalleled mass resolving power and accuracy, making it an exceptional tool for the chemical fingerprinting of complex mixtures containing this compound. nih.gov This technique can resolve tens of thousands of individual compounds in a single sample without prior chromatographic separation, providing a comprehensive molecular profile. nih.govnih.gov

The sub-parts-per-million mass accuracy of FTICR-MS allows for the unambiguous assignment of elemental formulas to detected ions. nih.gov This capability is invaluable for identifying known and unknown diterpenoids and their metabolites in complex natural product extracts. acs.org For example, FT-ICR-MS has been successfully applied to profile triterpene saponins (B1172615) in plant extracts, identifying dozens of new compounds based on accurate mass and MSn fragmentation data. acs.org

In the context of this compound, FTICR-MS can be used to create detailed chemical fingerprints of resins, oleoresins, or environmental samples. These fingerprints can be used to compare samples, track changes in composition over time, or identify the presence of specific marker compounds. While the primary advantage of FTICR-MS is in non-targeted analysis, it can also be coupled with liquid chromatography (LC-FT-ICR-MS) to combine the separation power of LC with the high-resolution mass analysis of FT-MS for even more detailed characterization. nih.gov

Immunochemical Detection Methods

Immunochemical methods are based on the highly specific recognition between an antigen and an antibody, offering a rapid and sensitive approach for the detection and quantification of specific molecules like this compound. sielc.com

Development and Application of Enzyme-Linked Immunosorbent Assays (ELISA) for this compound and Metabolites

The development of an ELISA for this compound would involve:

Hapten-Carrier Conjugation: this compound, being a small molecule (hapten), would be chemically conjugated to a larger carrier protein to make it immunogenic.

Antibody Production: The conjugate would be used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize this compound.

Assay Development: A competitive ELISA format is typically used for small molecules. In this format, this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. elkbiotech.com

Such an assay would offer a high-throughput and cost-effective method for screening large numbers of samples for the presence and quantity of this compound and its structurally related metabolites, which might be useful in environmental monitoring or industrial quality control. nih.govagrisera.com

Sample Preparation and Derivatization Strategies for this compound Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analysis of this compound, as it involves isolating the analyte from the sample matrix and converting it into a form suitable for analysis. usda.gov

For the analysis of resin acids from complex matrices like wood, pulp, or environmental samples, a multi-step procedure is often employed. This typically begins with solvent extraction. nih.govresearchgate.net Given the acidic nature of this compound, the sample is often acidified to protonate the carboxylic acid groups, making them more soluble in organic solvents like methyl-t-butyl ether (MTBE) or diethyl ether. ncasi.org Liquid-liquid extraction or solid-phase extraction (SPE) can be used to separate the acids from other matrix components. mybiosource.comncasi.org

Derivatization is a key strategy, particularly for GC-MS analysis. The primary goal is to convert the polar carboxylic acid groups into less polar and more volatile esters or ethers. ncsu.edunih.gov This reduces peak tailing, improves chromatographic separation, and enhances thermal stability. youtube.com Common derivatization methods for carboxylic acids include:

Esterification: Converting the carboxylic acid to its methyl or ethyl ester is a common approach. Reagents like diazomethane (B1218177) or triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOTFB) have been used for the esterification of resin acids. usda.govncasi.org

Silylation: This involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Silylation is a widely used technique that effectively increases the volatility of the analyte. ncsu.edu

For LC-MS analysis, derivatization can also be employed to enhance ionization efficiency and improve detection sensitivity. nih.govnih.gov Reagents can be used to introduce a permanently charged group or a group that is easily ionizable in the mass spectrometer's source. nih.gov

Silylation Techniques (e.g., BSTFA) for GC-MS Analysis

Gas chromatography is an ideal method for separating volatile compounds. However, molecules like this compound, which contain polar carboxyl and hydroxyl functional groups, are not sufficiently volatile for direct GC analysis. aliyuncs.comcolostate.edu Silylation is a widely adopted derivatization procedure that replaces the active hydrogen atoms in these functional groups with a trimethylsilyl (TMS) group. aliyuncs.comgcms.cz This process reduces the polarity of the compound, decreases hydrogen bonding, and consequently increases its volatility and thermal stability, making it amenable to GC-MS analysis. aliyuncs.comgcms.cz

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used and highly effective silylating reagent for this purpose. sigmaaldrich.com It reacts with a range of polar functional groups, including carboxylic acids and alcohols, to form TMS derivatives. aliyuncs.comsigmaaldrich.com The reaction with BSTFA is often catalyzed by the addition of trimethylchlorosilane (TMCS), which enhances the reactivity of the reagent, particularly for hindered hydroxyl groups and amides. aliyuncs.com The combination of BSTFA with TMCS is a preferred reagent for the trimethylsilylation of compounds like steroids, which share structural similarities with diterpenes. aliyuncs.com

The general procedure for the silylation of a sample containing this compound involves dissolving the dried extract in a suitable aprotic solvent and adding an excess of the silylating reagent, such as BSTFA with 1% TMCS. aliyuncs.comrestek.com The mixture is then typically heated to ensure the reaction goes to completion. sigmaaldrich.comrestek.com The choice of solvent can also be crucial; pyridine (B92270) is often used as it can act as an HCl acceptor in reactions involving organochlorosilanes. aliyuncs.comnih.gov The optimization of reaction parameters such as temperature, time, and the ratio of reagent to sample is essential for achieving complete derivatization and obtaining reproducible results. sigmaaldrich.com For instance, the derivatization of some estrogenic compounds, which also possess hydroxyl groups, was found to be complete after 45 minutes at 75°C using BSTFA. sigmaaldrich.com

The resulting trimethylsilyl derivative of this compound is more volatile and provides a clear, analyzable peak in the gas chromatogram. The mass spectrum of the derivative will exhibit characteristic fragments that can be used for its unequivocal identification and quantification. lih.lu

| Parameter | Reagent/Condition | Role/Effect | Typical Application |

|---|---|---|---|

| Silylating Reagent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogens on -COOH and -OH groups with a trimethylsilyl (TMS) group, increasing volatility. aliyuncs.comsigmaaldrich.com | Commonly used for derivatizing carboxylic acids, alcohols, and phenols prior to GC-MS analysis. aliyuncs.com |

| Catalyst | TMCS (Trimethylchlorosilane) | Increases the reactivity of BSTFA, ensuring complete derivatization of all active sites, including sterically hindered ones. aliyuncs.com | Typically added at 1-20% to the BSTFA reagent. aliyuncs.com |

| Solvent | Pyridine, Acetonitrile (B52724), Dichloromethane | Dissolves the analyte and reagents. Pyridine can also act as an acid scavenger. aliyuncs.comnih.gov | The choice of solvent can influence reaction efficiency and derivative stability. nih.govresearchgate.net |

| Temperature | 60-100 °C | Accelerates the derivatization reaction to ensure it reaches completion. restek.comtcichemicals.com | Optimization is required for specific analytes; for example, 75 °C for 45 minutes has been used for estrogenic compounds. sigmaaldrich.com |

| Time | 30-120 minutes | Ensures sufficient time for the reaction to complete. restek.comtcichemicals.com | Reaction time is dependent on the analyte and temperature; incomplete reactions can lead to inaccurate quantification. sigmaaldrich.com |

Extraction Protocols from Complex Biological and Botanical Matrices

The successful analysis of this compound begins with its effective extraction from the source material. Given that this compound is found in both botanical sources, such as plant resins, and potentially in biological samples after administration or exposure, a variety of extraction protocols are employed. usda.govnih.gov The choice of method depends on the nature of the matrix and the physicochemical properties of the compound.

Botanical Matrices:

For botanical materials, particularly resins and plant tissues, several extraction techniques can be utilized. This compound has been specifically reported as a component of the needle resin acids of Pinus ponderosa and has been extracted using diethyl ether. usda.gov

Liquid-Liquid Extraction (LLE): This is a classic technique where the plant material is first extracted with a suitable organic solvent. youtube.com For diterpenes like this compound, solvents such as diethyl ether, hexane, or ethyl acetate (B1210297) are commonly used. usda.govgoogle.com The crude extract can then be further purified by partitioning between two immiscible liquid phases to separate compounds based on their differential solubility. youtube.com For acidic compounds like this compound, extraction into an aqueous basic solution (e.g., sodium bicarbonate solution) followed by acidification and re-extraction into an organic solvent is a common purification strategy. usda.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample clean-up and concentration. nih.gov It involves passing a solution containing the analyte through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of a different solvent. For diterpenes, C18 or hydrophilic stationary phases can be employed. nih.gov This method is advantageous as it reduces solvent consumption and can provide a cleaner extract compared to LLE. nih.gov

Ultrasonic-Assisted Extraction (UAE): This technique uses the energy of ultrasound waves to enhance the extraction process. youtube.com The acoustic cavitation produced by the ultrasound disrupts cell walls and improves solvent penetration, leading to higher extraction efficiency and shorter extraction times. youtube.comnih.gov UAE is considered an environmentally friendly method and has been successfully applied to extract various bioactive compounds from plant materials. nih.govnih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. This technique is advantageous as it is rapid, efficient, and the solvent can be easily removed, leaving a solvent-free extract. nih.gov

Biological Matrices:

Extracting this compound from complex biological matrices such as plasma, urine, or tissue homogenates presents additional challenges due to the presence of numerous interfering substances like proteins and lipids.

Liquid-Liquid Extraction (LLE): LLE is also applicable to biological fluids. nih.gov Typically, the biological sample is first treated to precipitate proteins (e.g., with acetonitrile or methanol). The supernatant is then subjected to extraction with an appropriate immiscible organic solvent. youtube.com

Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up biological samples. nih.gov The choice of the solid phase is critical and depends on the properties of the analyte and the matrix. For a moderately polar compound like this compound, reversed-phase (e.g., C18) or ion-exchange sorbents can be used. SPE is often the method of choice for preparing samples for GC-MS analysis as it can effectively remove non-volatile matrix components that could interfere with the analysis. nih.gov

| Extraction Method | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. youtube.com | Simple, widely applicable. youtube.com | Botanical extracts, biological fluids (urine, plasma). usda.govnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through, followed by elution of the analyte. nih.gov | High recovery, good clean-up, reduced solvent use, easily automated. nih.govnih.gov | Botanical extracts, water samples, biological fluids. nih.govnih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration and mass transfer. youtube.com | Faster extraction, higher yields, reduced solvent consumption, suitable for thermolabile compounds. nih.govnih.gov | Plant materials (leaves, roots, seeds). nih.govmdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent, with tunable solvating power. nih.gov | Fast, efficient, selective, produces solvent-free extracts. nih.gov | Primarily botanical materials. nih.gov |

Research Perspectives on Dihydroagathic Acid S Biological Function and Mechanisms

Dihydroagathic Acid as a Key Metabolite in Xeno-diterpenoid Metabolic Pathways

This compound is recognized as a metabolite derived from xeno-diterpenoids, particularly isocupressic acid (ICA) acs.orgacs.orgnih.govnih.govhodoodo.comtargetmol.combenchchem.comresearchgate.netresearchgate.netnih.govacs.orgnih.govarizona.edu. These xeno-diterpenoids are naturally occurring compounds found in various plant species, notably pines, junipers, and cypresses acs.orgresearchgate.netresearchgate.netnih.govacs.orgveteriankey.com. The metabolic transformation of ICA, often occurring in the rumen of ruminants, leads to the formation of DHAA, alongside other compounds like agathic acid and tetrahydroagathic acid acs.orgacs.orgnih.govresearchgate.netusda.gov. Studies indicate that isocupressic acid is metabolically oxidized to agathic acid, which is then subsequently reduced to this compound in the rumen, before being absorbed into the bloodstream nih.gov. This metabolic conversion highlights DHAA's position as a key intermediate in the breakdown and processing of these plant-derived diterpenoids within animal systems acs.orgacs.orgnih.govresearchgate.netusda.gov.

Role of this compound in Animal Physiology Research

The presence and metabolic fate of this compound are of significant interest in animal physiology, particularly concerning toxicological effects and diagnostic capabilities.

Involvement as a Metabolite in Pine Needle-Induced Abortifacient Pathways in Ruminants

This compound plays a crucial role as a metabolite in the pathway leading to pine needle-induced abortion in ruminants, especially cattle acs.orgresearchgate.netresearchgate.netnih.govveteriankey.comvetrepropath.com. The consumption of specific pine species, such as Pinus ponderosa, by pregnant cattle can lead to late-term abortions acs.orgresearchgate.netnih.govveteriankey.com. Isocupressic acid (ICA) is the primary abortifacient compound in these plants acs.orgresearchgate.netnih.govveteriankey.com. Upon ingestion, ICA undergoes metabolism, with DHAA identified as a major metabolite after oral administration in cattle acs.orgacs.orgnih.govresearchgate.net. Research suggests that ICA and its metabolites, including DHAA, may cause abortions by inducing ischemia through the constriction of caruncular vessels, leading to fetal hypoxia and death nih.govvetrepropath.com. While ICA is the primary toxin, the metabolic conversion to compounds like DHAA is integral to understanding the toxicological cascade acs.orgacs.orgnih.govresearchgate.netusda.gov.

Potential as a Diagnostic Marker in Livestock Biofluids for Metabolic Exposure Assessment

The stability and detectability of this compound in biological samples position it as a potential diagnostic marker for assessing metabolic exposure to xeno-diterpenoids in livestock researchgate.netacs.orgusda.govvetrepropath.comnih.govusda.govaavld.org. Confirmatory diagnosis of conditions like pine needle abortion has historically relied on case history and the detection of ICA or its metabolites in maternal serum researchgate.netvetrepropath.comnih.govusda.govaavld.org. This compound, along with agathic acid and tetrahydroagathic acid, has been shown to be present in the serum of animals for several days following exposure to pine needles researchgate.netnih.govusda.govaavld.org. Studies have also investigated the presence of these metabolites in fetal fluids and tissues, suggesting their potential utility in diagnosing abortions where maternal serum may not be available usda.govnih.govusda.govaavld.org. Tetrahydroagathic acid, in particular, has been noted to remain in serum longer than other metabolites, making it a promising biomarker usda.govusda.gov. The development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for ICA and its serum metabolites, including DHAA, is underway to improve the accuracy and efficiency of diagnosing such toxic exposures acs.org.

Theoretical Studies and Computational Analyses Related to this compound

Theoretical and computational analyses contribute to a deeper understanding of this compound's properties and behavior. While specific thermochemical data for DHAA were not extensively detailed in the provided search results, computational chemistry methods have been employed in related studies. For instance, thermochemical data obtained through computational chemistry at the B3LYP/6-311++G(d,p) level of theory have been used to support proposed ion structures in mass spectrometry studies of labdane-type acid diterpenes researchgate.net. These computational approaches are vital for elucidating ion chemistry and fragmentations, aiding in the identification and characterization of compounds like DHAA researchgate.net. Furthermore, PubChem provides computed properties for this compound, including its molecular formula (C20H32O4), molecular weight (336.5 g/mol ), and predicted logP values, which are derived from computational models nih.govnih.govepa.gov. These computed descriptors are foundational for theoretical investigations into its physical-chemical characteristics.

Future Directions and Emerging Research Avenues for Dihydroagathic Acid

Further Elucidation of Metabolic Pathways and Enzyme Kinetics

The biosynthesis of dihydroagathic acid, like other diterpenoids, originates from the C20 precursor geranylgeranyl diphosphate (GGPP). However, the specific enzymatic steps and their kinetics leading to this compound are not fully characterized. Future research should focus on identifying and characterizing the key enzymes involved in its biosynthesis.

The initial step in the formation of the labdane (B1241275) skeleton is the cyclization of GGPP, catalyzed by a class of enzymes known as diterpene synthases (diTPSs). The subsequent oxidation steps are likely mediated by cytochrome P450 monooxygenases (CYPs). A deeper understanding of these enzymes is crucial.

Key Research Areas:

Identification and Functional Characterization of diTPSs and CYPs: Gene discovery efforts, including transcriptome sequencing of resin-producing plants, can identify candidate diTPS and CYP genes. Subsequent heterologous expression and in vitro enzyme assays are necessary to confirm their specific roles in the this compound pathway.

Enzyme Kinetics and Regulation: Determining the kinetic parameters (e.g., K_m, k_cat) of the identified enzymes will provide insights into the efficiency and regulation of the metabolic pathway. creative-enzymes.comwikipedia.orglibretexts.org Understanding how the expression and activity of these enzymes are regulated in response to developmental cues and environmental stresses is a critical area for future investigation.

Metabolic Flux Analysis: Advanced techniques like stable isotope labeling can be employed to trace the flow of precursors through the pathway, providing a quantitative understanding of the metabolic flux towards this compound and competing pathways.

A detailed kinetic analysis of the enzymes will reveal the rate-limiting steps in the biosynthesis of this compound, which is valuable information for potential metabolic engineering applications.

Development of Advanced Analytical Tools for High-Throughput Profiling

The analysis of diterpenoids like this compound in complex biological matrices presents a significant analytical challenge due to their structural diversity and often low concentrations. biorxiv.org The development of advanced, high-throughput analytical methods is essential for accelerating research in this area.

Current methods for diterpenoid analysis often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov While powerful, these techniques can be time-consuming and may require derivatization, which adds complexity to sample preparation.

Emerging Analytical Technologies:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): UHPLC coupled with high-resolution mass spectrometry (HRMS) offers rapid separation and sensitive detection, enabling the simultaneous profiling of a wide range of diterpenoids in a single run. mdpi.commdpi.com This technique is particularly well-suited for high-throughput metabolomic studies.

High-Throughput Screening (HTS) Platforms: The development of HTS platforms, potentially utilizing microplate-based assays or advanced spectroscopic techniques, could revolutionize the screening of large numbers of plant extracts or engineered microbial strains for this compound production.

Ambient Ionization Mass Spectrometry (AIMS): Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples with minimal preparation, offering a rapid and high-throughput alternative for screening purposes.

The following table summarizes a comparison of traditional and emerging analytical techniques for diterpenoid analysis.

| Analytical Technique | Throughput | Sample Preparation | Sensitivity | Compound Coverage |

| GC-MS | Low to Medium | Often requires derivatization | High | Volatile and semi-volatile compounds |

| HPLC-UV/DAD | Medium | Moderate | Moderate | Compounds with chromophores |

| UHPLC-HRMS | High | Minimal to moderate | Very High | Broad range of compounds |

| HTS Platforms | Very High | Minimal | Varies | Targeted compounds |

The integration of these advanced analytical tools with sophisticated data analysis pipelines will be instrumental in building comprehensive metabolic profiles and accelerating the discovery of novel diterpenoids and their biosynthetic pathways. nih.gov

Broader Ecological and Physiological Significance of this compound in Host Organisms and Ecosystems

The ecological and physiological roles of this compound are largely inferred from the known functions of other resin acids in conifers, which primarily serve as chemical defenses against herbivores and pathogens. sci-hub.se However, the specific contributions of this compound to these processes remain to be fully elucidated.

Research has shown that diterpenoic acids, as a class, exhibit a wide range of biological activities. nih.gov Investigating the specific activities of this compound is a key area for future research.

Potential Ecological and Physiological Roles:

Plant Defense: this compound likely plays a role in the constitutive and induced chemical defense systems of plants. Future studies should investigate its effectiveness against a broad range of herbivores and pathogens, including insects, fungi, and bacteria.

Allelopathy: Some plant secondary metabolites can influence the growth and development of neighboring plants, a phenomenon known as allelopathy. The potential allelopathic effects of this compound on seed germination and seedling growth of competing plant species warrant investigation.

Physiological Regulation: Beyond defense, this compound may have endogenous physiological roles within the host plant. For example, it could be involved in signaling pathways or have regulatory effects on plant growth and development, particularly under stress conditions. nih.gov

Understanding the broader ecological and physiological significance of this compound will provide a more complete picture of its role in the natural world and may reveal novel applications for this compound in agriculture and forestry.

Q & A

Q. How can researchers reconcile contradictory data on this compound’s biological activity?

Q. What experimental designs are optimal for studying this compound’s metabolic pathways?

- Biotransformation analysis : Use rumen fluid preparations to simulate in vivo metabolism. Lin et al. (1998) demonstrated DHAA formation from isocupressic acid via cow rumen biotransformation, monitored via GC/MS .

- Statistical rigor : Account for clustered data (e.g., repeated measurements in cattle trials) using mixed-effects models to avoid pseudoreplication .

Q. How to validate this compound quantification methods for reproducibility?

- Protocol : Follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.

- Specificity : Confirm no co-elution with imbricatoloic acid or agathic acid via UHPLC-ELSD .

- Accuracy : Spike recovery tests in plant matrices (e.g., 80–120% recovery range) .

Q. What structural features of this compound influence its bioactivity?

- Computational insights : Molecular docking (e.g., AutoDock Vina) reveals DHAA’s carboxyl and methyl groups form hydrogen bonds with EGFR kinase’s active site. Compare with tetrahydroagathic acid (THAA) to assess saturation effects on binding .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.